4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide
Description
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide is a benzamide derivative characterized by a bromo and fluoro substitution at the 4- and 2-positions of the benzamide ring, respectively. This compound is of interest in medicinal chemistry due to the versatility of benzamide scaffolds in targeting enzymes or receptors, particularly in neurological and oncological contexts. The bromo and fluoro substituents enhance lipophilicity and metabolic stability, while the tertiary amine in the side chain may improve solubility and pharmacokinetic properties .
Properties
Molecular Formula |
C13H18BrFN2O |
|---|---|
Molecular Weight |
317.20 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-[2-[methyl(propan-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C13H18BrFN2O/c1-9(2)17(3)7-6-16-13(18)11-5-4-10(14)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3,(H,16,18) |
InChI Key |
RPIYBSSUPVVZNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCNC(=O)C1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination and Fluorination: The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe), while fluorination can be achieved using a fluorinating agent such as Selectfluor.
Amidation: The formation of the benzamide core involves the reaction of the brominated and fluorinated benzene derivative with an appropriate amine. This step can be facilitated by using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Isopropyl(methyl)amino Group: The final step involves the introduction of the isopropyl(methyl)amino group through nucleophilic substitution reactions. This can be achieved by reacting the intermediate product with isopropyl(methyl)amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and fluorine atoms in 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide act as potential leaving groups, enabling nucleophilic substitution reactions. For example, iodination of a related compound (4-amino-2-fluoro-N-methylbenzamide) was achieved via diazotization followed by addition of KI, yielding 2-fluoro-4-iodo-N-methylbenzamide with 83% yield .
Reaction Conditions for Iodination :
| Reagent | Quantity | Temperature | Duration |
|---|---|---|---|
| H₂SO₄ | 0.68 mL | Gentle heat | Until dissolution |
| NaNO₂ | 0.7 g | 0–5°C | 0.5 h |
| KI | 5 g | 80°C | 0.5 h |
This reaction highlights the reactivity of halogens in the benzamide framework, though bromine’s larger size and weaker bond strength compared to iodine may influence substitution efficiency .
Amide Formation and Functionalization
The synthesis of related benzamides involves converting carboxylic acids to amides via acid chloride intermediates. For example, 4-bromo-2-fluoro-N-methylbenzamide was synthesized by reacting 4-bromo-2-fluorobenzoic acid with methylamine using thionyl chloride as a chlorinating agent .
Key Steps in Amide Synthesis :
-
Acid Chloride Formation :
-
Reagents : Thionyl chloride, 25–55°C, halogenated hydrocarbons (e.g., methylene dichloride).
-
Conditions : Stirred for 2–3 hours, solvent distilled off.
-
-
Amide Coupling :
-
Reagents : Methylamine, 10–15°C, ethers (e.g., THF).
-
Conditions : Stirred for 1–2 hours, aqueous workup.
-
This method avoids hazardous reagents like thiophosgene and ensures high purity .
Coupling Reactions
The compound’s structure suggests potential for coupling with other functional groups. For instance, 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b] triazin-2-yl)benzamide was synthesized via:
-
Nitrile Hydrolysis : Conversion of benzonitrile to benzamide using HCl in refluxing conditions .
-
Copper-Mediated Coupling :
Analytical Data for Coupling Product :
| Technique | Key Observations |
|---|---|
| ¹H NMR (500 MHz) | δ = 2.81 (d, J = 4.6 Hz, 3H) |
| MS (ESI) | m/z = 381.126 [M+H] |
This demonstrates the compound’s compatibility with transition-metal-catalyzed reactions .
Analytical Characterization
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide and its derivatives are typically characterized using:
-
¹H NMR : Identifies amide protons and aromatic regions. For example, δ = 8.01–8.18 ppm for aromatic protons in a related compound .
-
Mass Spectrometry : Confirms molecular weight (e.g., m/z = 623 for a thioxo-spiro derivative) .
-
PXRD : Verifies crystallinity, as seen in enzalutamide’s crystalline form .
Example NMR Data for a Related Benzamide :
| Peak (ppm) | Assignment |
|---|---|
| 2.81 | Methyl group (d, J = 4.6 Hz) |
| 4.64 | Methoxy group (s) |
| 7.50–9.23 | Aromatic and heterocyclic regions |
Scientific Research Applications
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets involved in disease pathways.
Industry: In industrial applications, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Ring
Halogenated Derivatives
4-Bromo-N-(2-nitrophenyl)benzamide () :
- Substituents : Bromo (C4), nitro (C2 of aniline).
- Key Differences : The nitro group is a strong electron-withdrawing group (EWG), increasing electrophilicity of the benzamide carbonyl compared to the fluoro group in the target compound. This may enhance reactivity in nucleophilic substitution but could reduce metabolic stability due to nitro group toxicity.
- Structural Data : Crystallographic studies reveal two molecules per asymmetric unit, with planar benzamide rings and dihedral angles of 49.5° between rings .
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) (): Substituents: Bromo (C4), methoxy (C4 of aniline), nitro (C2 of aniline). The target compound’s fluoro substituent (weak EWG) may offer a balance between reactivity and stability.
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide () :
- Substituents : Bromo (C5), fluoro (C2), methoxy (C2 of aniline).
- Key Differences : The bromo-fluoro adjacency in the target compound (C4 and C2) versus C5 and C2 here may influence steric interactions in protein binding pockets.
Trifluoropropyl and Spirocyclic Derivatives
- 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-trifluoropropan-2-yl]oxybenzamide (): Substituents: Bromo (C4), fluoro (C5), trifluoropropyl ether (C2).
4-Bromo-N-{(2S)-1-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]-2-propanyl}benzamide () :
- Substituents : Bromo (C4), spirocyclic triazaspirodecane.
- Key Differences : The spirocyclic system enhances conformational rigidity, which may increase selectivity for specific biological targets.
Side Chain Modifications
Amine-Containing Side Chains
- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]benzamide (): Side Chain: Pyridinylaminoethyl with thienylmethylthio group. Comparison: The thioether and pyridine groups may enhance metal coordination or π-π stacking, unlike the target compound’s tertiary amine, which prioritizes basicity and solubility.
- 4-{[(4-Bromo-2-isopropyl-5-methylphenoxy)acetyl]amino}benzamide (): Side Chain: Phenoxyacetyl group with isopropyl substituent.
Structural and Physicochemical Comparison Table
Biological Activity
4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide, with CAS number 1311897-92-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a fluorine atom on the benzene ring, along with an isopropyl(methyl)amino ethyl group attached to the amide nitrogen. This unique structure may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide has been explored in various studies, particularly focusing on its potential as an antimicrobial agent and its effects on specific enzyme targets.
Antimicrobial Activity
Research indicates that derivatives of benzamide compounds often exhibit significant antimicrobial properties. While specific data on 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide is limited, related compounds have demonstrated efficacy against various bacterial strains. For instance, studies on similar structures have shown promising results in inhibiting bacterial growth, suggesting that this compound may possess similar properties .
Enzyme Inhibition
Compounds with structural similarities to 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide have been investigated for their ability to inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in the treatment and prevention of malaria . The inhibition of such enzymes can lead to significant therapeutic effects, particularly in parasitic infections.
Case Studies and Research Findings
Several studies provide insights into the biological activity of compounds related to 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide:
- Antimicrobial Efficacy : A study focusing on benzamide derivatives demonstrated that modifications at the aromatic ring could enhance antibacterial activity. The findings suggest that introducing halogens like bromine and fluorine may improve the interaction with bacterial cell walls .
- Enzyme Targeting : Research on dihydroquinazolinone derivatives has shown that structural modifications can significantly impact their metabolic stability and aqueous solubility, which are critical for their effectiveness against malaria parasites. The incorporation of specific functional groups was found to optimize these properties while maintaining biological activity .
- Pharmacokinetics : Understanding the pharmacokinetic profile of similar compounds is essential for predicting the behavior of 4-Bromo-2-fluoro-N-(2-(isopropyl(methyl)amino)ethyl)benzamide in biological systems. Studies indicate that lipophilicity and solubility are crucial factors influencing absorption and bioavailability .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
